5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid
CAS No.:
Cat. No.: VC18105277
Molecular Formula: C26H19NO4
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19NO4 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C26H19NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-14,23H,15H2,(H,27,30)(H,28,29) |
| Standard InChI Key | PRUQYDCHDXDEEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=C4C=CC=C5C(=O)O |
Introduction
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is a complex organic compound that incorporates both a fluorene moiety and a naphthalene ring system. This compound is of interest in various chemical and biochemical applications due to its unique structural features.
IUPAC Name and Identifiers
-
IUPAC Name: 5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
-
CAS Number: 2382940-15-8
-
InChI Code: 1S/C26H19NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-14,23H,15H2,(H,27,30)(H,28,29)
-
InChIKey: PRUQYDCHDXDEEG-UHFFFAOYSA-N
Synthesis
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid likely involves the reaction of naphthalene-1-carboxylic acid with an Fmoc-protected amine. This process typically requires careful control of reaction conditions to ensure the desired product is formed efficiently.
Applications
This compound may find applications in peptide synthesis, where the Fmoc group can be used to protect amino groups during the assembly of peptides. Additionally, its unique structure could make it useful in biochemical research, particularly in studies involving protein interactions or as a building block for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume